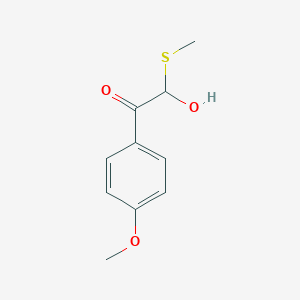
2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one is an organic compound with a complex structure that includes a hydroxy group, a methoxyphenyl group, and a methylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one typically involves multi-step organic reactions. One common method includes the reaction of 4-methoxybenzaldehyde with methylthioglycolate under basic conditions to form the intermediate product. This intermediate is then subjected to further reactions, such as oxidation and hydrolysis, to yield the final compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 2-keto-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one, while reduction could produce 2-hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethanol.
Scientific Research Applications
2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism by which 2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its antioxidant activity may be due to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-1-(4-methoxyphenyl)ethan-1-one: Lacks the methylsulfanyl group, which may affect its chemical reactivity and biological activity.
1-(4-Methoxyphenyl)-2-(methylsulfanyl)ethan-1-one: Lacks the hydroxy group, which may influence its solubility and interaction with biological targets.
2-Hydroxy-1-(4-methylphenyl)-2-(methylsulfanyl)ethan-1-one: Has a methyl group instead of a methoxy group, potentially altering its chemical properties and applications.
Uniqueness
2-Hydroxy-1-(4-methoxyphenyl)-2-(methylsulfanyl)ethan-1-one is unique due to the presence of both the hydroxy and methylsulfanyl groups, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
13603-51-5 |
|---|---|
Molecular Formula |
C10H12O3S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
2-hydroxy-1-(4-methoxyphenyl)-2-methylsulfanylethanone |
InChI |
InChI=1S/C10H12O3S/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,10,12H,1-2H3 |
InChI Key |
IWHKLMYUEDUNQL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(O)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















